molecular formula C11H13N3 B3060882 4-[2-(1H-imidazol-1-yl)ethyl]aniline CAS No. 97163-49-0

4-[2-(1H-imidazol-1-yl)ethyl]aniline

Cat. No. B3060882
CAS RN: 97163-49-0
M. Wt: 187.24 g/mol
InChI Key: YUZWMTAPQJUKRY-UHFFFAOYSA-N
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Description

4-[2-(1H-imidazol-1-yl)ethyl]aniline, also known as IMET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of “4-[2-(1H-imidazol-1-yl)ethyl]aniline”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antihypertensive Potential

A study synthesized a compound using “4-[2-(1H-imidazol-1-yl)ethyl]aniline” and evaluated its antihypertensive potential in rats .

Mixed-Mode Chromatography

“4-[2-(1H-imidazol-1-yl)ethyl]aniline” was immobilized on Sepharose CL-6B for use as a new ligand of mixed-mode chromatography . Adsorption equilibria of immunoglobulin G (IgG) and bovine serum albumin (BSA) to this compound were studied at extensive pH values .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Evaluation of Estrogenicity

Although not directly related to “4-[2-(1H-imidazol-1-yl)ethyl]aniline”, a similar compound “4-(Imidazol-1-yl)phenol” was used in the evaluation of estrogenicity of phenolic xenoestrogens . This suggests potential applications of “4-[2-(1H-imidazol-1-yl)ethyl]aniline” in similar biological assays.

properties

IUPAC Name

4-(2-imidazol-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-3-1-10(2-4-11)5-7-14-8-6-13-9-14/h1-4,6,8-9H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZWMTAPQJUKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393294
Record name 4-[2-(1H-imidazol-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(1H-imidazol-1-yl)ethyl]aniline

CAS RN

97163-49-0
Record name 4-[2-(1H-imidazol-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g (0.046 mole) of 1-[2-(4-nitrophenyl)ethyl]-1H-imidazole in 100 mL of ethanol, 50 mL of 10% aqueous hydrochloric acid and 1.0 g of 5% Pd/C catalyst are placed in a small Parr bottle and hydrogenated at 50 psi pressure for about 24 hours. Additional H2 is added as needed to maintain 50 psi pressure. The reaction mixture is filtered and the solvent is concentrated in vacuo. The residue is dissolved in 100 mL of water and made basic (pH 9) with potassium carbonate. Extract the aqueous mixture with methylene chloride (2×100 mL) and combine. Evaporation of the solvent yields the title compound.
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10 g
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50 mL
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1 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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